molecular formula C9H9F2NO2 B1310833 2,4-Difluoro-L-Phenylalanine CAS No. 31105-93-8

2,4-Difluoro-L-Phenylalanine

Cat. No. B1310833
CAS RN: 31105-93-8
M. Wt: 201.17 g/mol
InChI Key: UEFLPVKMPDEMFW-QMMMGPOBSA-N
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Description

2,4-Difluoro-L-Phenylalanine is a derivative of the amino acid phenylalanine where two fluorine atoms are substituted at the 2nd and 4th positions of the aromatic ring. This modification is significant as it can influence the molecule's interaction with enzymes and receptors due to the presence of the electronegative fluorine atoms .

Synthesis Analysis

The synthesis of 2,4-Difluoro-L-Phenylalanine is part of a broader set of difluorophenylalanines that have been prepared for the purpose of studying the CH/π interaction between peptide ligands and receptors. These difluorinated amino acids, including 2,4-Difluoro-L-Phenylalanine, were incorporated into peptides to identify the specific phenyl hydrogens involved in receptor interactions .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-L-Phenylalanine is characterized by the presence of two fluorine atoms on the benzene ring of phenylalanine, which is expected to affect its electronic properties and potentially its spatial configuration. The fluorine atoms are likely to influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

While the specific chemical reactions of 2,4-Difluoro-L-Phenylalanine are not detailed in the provided papers, the related compound 1,4-Dihydro-l-phenylalanine has been shown to act as a competitive inhibitor in the phenylalanine ammonia-lyase reaction, suggesting that modifications to the phenylalanine structure can significantly alter its biochemical behavior . This implies that 2,4-Difluoro-L-Phenylalanine could also exhibit unique reactivity in enzymatic reactions or as a ligand in receptor binding.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-L-Phenylalanine are not explicitly described in the provided papers. However, the introduction of fluorine atoms typically increases the compound's stability and alters its lipophilicity, which can be crucial for its biological activity. The characterization of similar compounds has been performed using elementary analysis, paper chromatography, and debyeogram, which could also be applicable for analyzing the properties of 2,4-Difluoro-L-Phenylalanine .

Scientific Research Applications

Pharmaceutical Applications

  • Field : Pharmaceutical Chemistry
  • Application Summary : 2,4-Difluoro-L-Phenylalanine is used in the synthesis of fluorinated phenylalanines, which have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET .
  • Methods of Application : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
  • Results or Outcomes : Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines . This extends to metabolic properties of membrane permeability and reactivity .

Synthesis of β,β-difluorophenylalanine Analogs

  • Field : Organic Chemistry
  • Application Summary : 2-Phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde proved to be key starting points for the synthesis of β,β-difluorophenylalanine analogs .
  • Methods of Application : The conversion of 2-Phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde into their respective cyanohydrins followed by acid hydrolysis with gaseous HCl in ethanol afforded the α-hydroxy esters .
  • Results or Outcomes : The synthesis of β,β-difluorophenylalanine analogs was successfully achieved .

Radiopharmaceutical Agent for Molecular Imaging

  • Field : Nuclear Medicine and Molecular Imaging
  • Application Summary : The radiolabeled 2-[18F]-fluoro-L-phenylalanine was synthesized as a promising radiopharmaceutical agent for molecular imaging .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Protein Engineering

  • Field : Biochemistry and Molecular Biology
  • Application Summary : Fluorinated amino acids, including 2,4-Difluoro-L-Phenylalanine, play a significant role in peptides and protein studies . They are known to enhance the stability of proteins folds and serve as valuable analogues for investigation of enzyme kinetics, protein-protein and ligand-receptor interactions .
  • Methods of Application : There are two ways of incorporating fluorinated amino acids into proteins, residue specific and site specific . Depending on the protein and its applications, one of these methods has been used for incorporation of amino acid analogues to study structural and functional properties of protein .
  • Results or Outcomes : Incorporation of fluorinated aromatic amino acids into proteins increased its shelf life compared to the wild type which is one of the great benefits, especially in therapeutic proteins and vaccine studies .

Development of Anti-Cancer Reagents

  • Field : Oncology
  • Application Summary : Due to the unique properties of fluorine, fluorinated amino acids are used as a powerful tool to develop anti-cancer reagents .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Cytostatic and cytotoxic effects of these analogues on MCF-7 cell line, showed that fluorinated tryptophan, tyrosine, and phenylalanine holds cytostatic activities, which can be used as a potential chemotherapeutics .

Ligand Design

  • Field : Medicinal Chemistry
  • Application Summary : 2,4-Difluoro-L-Phenylalanine can be used in the design of ligands to increase the affinity and potency of the compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Ligand Design for Endomorphin Peptides

  • Field : Medicinal Chemistry
  • Application Summary : 2,4-Difluoro-L-Phenylalanine shows significant impact on endomorphin (EM) peptides studies . EM have the longest half-lives compared to all endogenous opioid ligands .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The use of 2,4-Difluoro-L-Phenylalanine showed an enhanced affinity due to increase in hydrophobicity by fluorine substitution .

Enzyme Inhibitors

  • Field : Biochemistry
  • Application Summary : Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, have played an important role as potential enzyme inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Topography Imaging of Tumor Ecosystems

  • Field : Oncology
  • Application Summary : Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, have been used for topography imaging of tumor ecosystems using PET .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Future Directions

Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, represent a hot topic in drug research over the last few decades . They have considerable industrial and pharmaceutical potential and have been expanded to play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET . Future research will likely continue to explore these and other potential applications of 2,4-Difluoro-L-Phenylalanine.

properties

IUPAC Name

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLPVKMPDEMFW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426489
Record name 2,4-Difluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-L-Phenylalanine

CAS RN

31105-93-8
Record name 2,4-Difluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2,4-Difluorophenylalanine
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